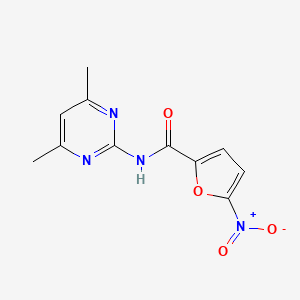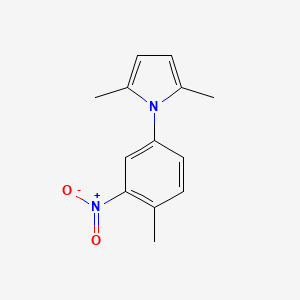![molecular formula C17H19NO3S B5834721 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)acrylamide](/img/structure/B5834721.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)acrylamide, also known as DETA-NONOate, is a nitric oxide donor compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a stable and water-soluble compound that can release nitric oxide (NO) in a controlled manner.
作用机制
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)acrylamide releases nitric oxide in a controlled manner, which then activates the soluble guanylate cyclase (sGC) enzyme. The activation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), which then activates protein kinase G (PKG). PKG then phosphorylates various target proteins, leading to the observed physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including vasodilation, antiplatelet activity, and anti-inflammatory effects. It has also been shown to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced damage.
实验室实验的优点和局限性
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)acrylamide has several advantages for lab experiments, including its stability, water solubility, and ability to release nitric oxide in a controlled manner. However, it also has some limitations, such as its potential to decompose over time and the need for specialized equipment to handle nitric oxide gas.
未来方向
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)acrylamide has potential for further research in various fields, including cardiovascular diseases, cancer, and neurodegenerative disorders. Future research could focus on developing more stable and effective nitric oxide donor compounds, investigating the role of nitric oxide in various physiological processes, and exploring the therapeutic potential of nitric oxide in different diseases. Additionally, further studies could investigate the potential use of this compound in combination with other drugs or treatments for enhanced therapeutic effects.
合成方法
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)acrylamide can be synthesized by reacting diethylenetriamine (DETA) with 3,4-dimethoxyphenylethyl bromide followed by reacting the resulting compound with 2-thiophenecarbonyl chloride. The final product is obtained by reacting the intermediate compound with nitric oxide gas in the presence of a catalyst.
科学研究应用
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)acrylamide has been extensively used in scientific research as a nitric oxide donor compound. It has been shown to have potential therapeutic applications in various fields, including cardiovascular diseases, cancer, and neurodegenerative disorders. This compound has been used to study the effects of nitric oxide on platelet aggregation, vascular smooth muscle relaxation, and angiogenesis. It has also been used as a tool to investigate the role of nitric oxide in cancer cell proliferation, apoptosis, and metastasis. In addition, this compound has been used to study the neuroprotective effects of nitric oxide in neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-20-15-7-5-13(12-16(15)21-2)9-10-18-17(19)8-6-14-4-3-11-22-14/h3-8,11-12H,9-10H2,1-2H3,(H,18,19)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRLGSIOHSTOEJ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)/C=C/C2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-methoxyphenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5834663.png)

![1-[(benzylthio)acetyl]-4-(2-furoyl)piperazine](/img/structure/B5834667.png)



![N-[4-(aminocarbonyl)phenyl]-4-methylbenzamide](/img/structure/B5834682.png)


![N-[2-(4-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5834712.png)
![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(2-phenylethyl)acetamide](/img/structure/B5834716.png)
![N'-[6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]acetohydrazide](/img/structure/B5834738.png)
![4-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide](/img/structure/B5834745.png)
